PZ-1190

D2 receptor binding affinity antipsychotic

Researchers investigating cognitive deficits in schizophrenia often struggle to find a single tool compound that simultaneously addresses negative symptoms and has a low side-effect burden. PZ-1190 solves this with a unique polypharmacology: D2/5-HT2A antagonism, 5-HT7 antagonism, and SERT blockade. - Achieves ≥99% enantiomeric purity via validated mechanochemical synthesis. - Demonstrates pro-cognitive efficacy in NOR and ASST behavioral models without inducing catalepsy or hyperprolactinemia. - Serves as a benchmark reference for next-generation antipsychotic discovery programs.

Molecular Formula C27H30N4O2S2
Molecular Weight 506.7 g/mol
Cat. No. B12368033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePZ-1190
Molecular FormulaC27H30N4O2S2
Molecular Weight506.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)S(=O)(=O)C2=CN=CC3=CC=CC=C32)CCN4CCN(CC4)C5=C6C=CSC6=CC=C5
InChIInChI=1S/C27H30N4O2S2/c32-35(33,27-20-28-19-21-5-1-2-7-23(21)27)31-12-4-6-22(31)10-13-29-14-16-30(17-15-29)25-8-3-9-26-24(25)11-18-34-26/h1-3,5,7-9,11,18-20,22H,4,6,10,12-17H2/t22-/m0/s1
InChIKeyWFZGNCZPMNZWQB-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PZ-1190 Procurement & Research Overview


4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline (also designated PZ-1190 or compound 62) is a research-grade, multi-target ligand for serotonin and dopamine receptors, developed as a potential atypical antipsychotic. It is a chiral, azinesulfonamide-based compound with the molecular formula C27H30N4O2S2 and a molecular weight of 506.68 g/mol . The compound is synthesized via a multi-step process, and a solid-state mechanochemical route has been demonstrated to yield the product in high enantiomeric purity (≥99% ee) without compromising stereochemical integrity [1]. It exhibits a complex polypharmacology profile, including partial agonism at the 5-HT1A receptor, antagonism at D2, D3, 5-HT2A, 5-HT6, and 5-HT7 receptors, and blockade of the serotonin transporter (SERT) [2].

Target class Multi-target serotonin/dopamine receptor ligand
Enantiomer (S)-enantiomer for stereochemical control studies
Profile Reported 5-HT1A partial agonism, D2/5-HT2A/5-HT6/5-HT7 antagonism, SERT blockade
Synthesis Mechanochemical route validated; enables stereochemical consistency

Why Generic D2/5-HT Ligands Cannot Substitute PZ-1190


The multi-receptor profile of this compound is exquisitely sensitive to the precise combination of its structural moieties. Simple substitution of the 4-isoquinolinesulfonamide group, the (S)-pyrrolidine spacer, or the benzothiophen-4-yl-piperazine pharmacophore with common analogs found in drugs like aripiprazole or brexpiprazole dramatically alters the receptor binding and functional selectivity profile. For instance, the specific (S)-enantiomer is critical, as the (R)-enantiomer exhibits significantly reduced affinity for key targets [1]. Furthermore, the isoquinoline-4-sulfonamide moiety is a key determinant for enhanced 5-HT6 receptor antagonism, a feature not present in many comparator compounds [2]. Therefore, using a generic D2/5-HT ligand in its place will not recapitulate the unique in vitro and in vivo polypharmacology and functional outcomes demonstrated for this specific molecule.

(R)-enantiomer shows significantly reduced affinity; racemate or opposite enantiomer may not reproduce the (S)-enantiomer polypharmacology.
Isoquinoline-4-sulfonamide moiety is critical for 5-HT6 antagonism; absent in many generic D2/5-HT ligand structures, limiting direct substitution.
Generic D2/5-HT ligands lack the reported 5-HT7 antagonism and SERT blockade combination; functional outcomes may not transfer.

PZ-1190 Differentiation from Clinical Antipsychotics


Comparative D2 Receptor Affinity

The compound demonstrates moderate binding affinity for the human dopamine D2 receptor, with a reported Ki of 11 nM [1]. In contrast, the approved antipsychotics brexpiprazole and aripiprazole exhibit sub-nanomolar affinity for this receptor, with Ki values of 0.30 nM and 0.34 nM, respectively [2]. This 36-fold difference in Ki relative to brexpiprazole suggests a distinct occupancy profile at the D2 receptor, which is a primary driver of both therapeutic and adverse effects in antipsychotics.

Comparative D2 Affinity
Reported
Ki = 11 nM
Supports D2 receptor occupancy interpretation; distinct from sub-nanomolar comparators.
Brexpiprazole Ki 0.30 nM; Aripiprazole Ki 0.34 nM. Radioligand binding, human recombinant D2.
D2 receptor binding affinity antipsychotic

Unique 5-HT7 and SERT Polypharmacology

The functional receptor profile of this compound includes potent antagonism at the 5-HT7 receptor and blockade of the serotonin transporter (SERT) [1]. This combination is unique compared to the clinically established multi-target antipsychotics. Brexpiprazole has weak affinity for 5-HT7 (Ki = 3.70 nM) and negligible SERT activity [2]. Aripiprazole also shows low affinity for 5-HT7 (Ki = 39.00 nM) and no SERT activity [3]. The addition of 5-HT7 antagonism and SERT blockade suggests a distinct mechanism for addressing cognitive and negative symptoms of schizophrenia, which are often inadequately treated by current therapies.

5-HT7/SERT Polypharmacology
Class-level inference
5-HT7 antagonism + SERT blockade
Brexpiprazole: Ki 3.70 nM (5-HT7), no SERT; Aripiprazole: Ki 39 nM (5-HT7), no SERT
Reported combination enables investigation of cognitive/negative symptom mechanisms.
In vitro functional assays; SERT blockade absent in common atypical comparators.
polypharmacology 5-HT7 receptor SERT multitarget

In Vivo Catalepsy and Prolactin Safety Profile

In rodent models, the compound produced no catalepsy and demonstrated a low hyperprolactinemia liability [1]. This contrasts with typical antipsychotics like haloperidol, which reliably induce catalepsy at therapeutic doses, and even some atypical antipsychotics, which can elevate prolactin levels. The absence of catalepsy is a strong preclinical indicator of a low risk for extrapyramidal symptoms (EPS) in humans, while low hyperprolactinemia suggests a favorable endocrine side-effect profile.

In Vivo Motor/Endocrine Endpoints
Model context
No catalepsy; low prolactin elevation
Haloperidol: robust catalepsy; Aripiprazole: low catalepsy at therapeutic doses
Supports interpretation of motor/endocrine endpoint profiles in rodent models.
Bar test and prolactin assays; class-level inference for extrapyramidal symptom research.
catalepsy hyperprolactinemia in vivo side effects

Pro-Cognitive Efficacy in Preclinical Models

The compound exhibited significant pro-cognitive effects in two established rodent assays: the novel object recognition (NOR) task and the attentional set-shifting test (ASST) [1]. In the NOR task, it reversed MK-801-induced cognitive deficits. In the ASST, a test of executive function and cognitive flexibility, it improved performance. While other atypical antipsychotics have shown some pro-cognitive effects, the combination of efficacy in both NOR and ASST is a robust demonstration of its potential to address the cognitive deficits associated with schizophrenia, a core symptom domain that remains largely untreated by current medications [2].

Pro-Cognitive Endpoint Response
Head-to-head
Reversed MK-801 deficit in NOR; improved ASST performance
Compared to vehicle/MK-801 control (impaired cognition)
Supports pro-cognitive endpoint interpretation in rodent models; significant over impaired baseline.
p < 0.05, male Wistar rats; NOR and ASST paradigms.
cognition novel object recognition attentional set-shifting schizophrenia

Enantiomeric Purity via Mechanochemical Synthesis

A solid-state mechanochemical synthesis route has been validated for the production of this compound, yielding product with high enantiomeric purity (≥99% ee) without degradation of the stereocenter [1]. This is a critical quality attribute for any chiral pharmacological tool, as the (R)-enantiomer of this compound exhibits a significantly different pharmacological profile [2]. The mechanochemical method offers a potentially scalable and environmentally friendly alternative to traditional solution-phase synthesis, which may impact the availability and cost of research-grade material.

Enantiomeric Purity
Supporting evidence
≥99% ee
Stereochemical control ensures consistent pharmacology; (R)-enantiomer profile differs.
Mechanochemical synthesis route validated; reduces confounding in biological assays.
enantiomeric purity synthesis mechanochemistry procurement

PZ-1190 Research & Preclinical Applications


Dissecting 5-HT7/SERT Polypharmacology

This compound's unique profile as a D2/5-HT2A antagonist with added 5-HT7 antagonism and SERT blockade makes it an ideal tool for investigating the contribution of these two targets to antipsychotic efficacy, particularly for negative and cognitive symptoms. It can be used in vitro to study downstream signaling changes in neuronal cell lines or primary cultures, and in vivo to compare behavioral outcomes in transgenic or pharmacological challenge models against selective 5-HT7 antagonists or SSRIs [1].

Cognitive Enhancement Mechanisms in Schizophrenia Models

Given its demonstrated efficacy in the novel object recognition (NOR) task and the attentional set-shifting test (ASST) [1], this compound is a premier candidate for studies aimed at understanding and reversing cognitive deficits associated with schizophrenia. It can be used as a positive control or reference compound in screening campaigns for new pro-cognitive agents, or to elucidate the neural circuits and molecular pathways engaged by this polypharmacological approach.

Preclinical Safety Profiling of Low-EPS Scaffold

The robust finding that this compound does not induce catalepsy and has a low hyperprolactinemia liability [1] positions it as a key tool for safety pharmacology studies. It can serve as a benchmark for developing next-generation antipsychotics with improved tolerability, allowing researchers to compare the side-effect profiles of new chemical entities against a well-characterized compound with a favorable preclinical safety margin.

SAR Studies of Azinesulfonamide Derivatives

This compound is the culmination of an extensive SAR analysis of 45 novel azinesulfonamides [1]. As such, it serves as an advanced starting point or reference compound for further medicinal chemistry optimization. Researchers can use it to explore modifications to the isoquinoline sulfonamide, the (S)-pyrrolidine linker, or the benzothiophene-piperazine moiety to fine-tune receptor selectivity, improve pharmacokinetic properties, or generate new intellectual property around this promising scaffold.

Application
Selection Property
Validation Focus
5-HT7/SERT polypharmacology investigation
5-HT7 antagonism + SERT blockade combination
Compare with selective 5-HT7 antagonists or SSRIs in neuronal signaling/circuit models
Cognitive deficit reversal studies
Pro-cognitive activity in NOR and ASST
Neural circuit mapping; pro-cognitive agent screening reference
Motor/endocrine safety endpoint studies
Low catalepsy/prolactin profile
EPS/hyperprolactinemia benchmark against typical/atypical antipsychotics
SAR-based medicinal chemistry optimization
Azinesulfonamide scaffold with defined polypharmacology
Modify linker/moieties to tune receptor selectivity or PK properties
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